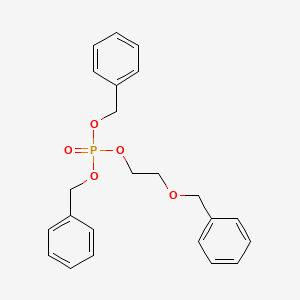

Dibenzyl (2-(benzyloxy)ethyl) phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dibenzyl (2-(benzyloxy)ethyl) phosphate is a chemical compound with the molecular formula C23H25O5P and a molecular weight of 412.41 g/mol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of dibenzyl (2-(benzyloxy)ethyl) phosphate typically involves the esterification of phosphoric acid with 2-benzyloxyethanol and benzyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reactants and catalysts to ensure the quality and yield of the product. The reaction mixture is typically purified by distillation or recrystallization to obtain the desired compound .

Análisis De Reacciones Químicas

Types of Reactions

Dibenzyl (2-(benzyloxy)ethyl) phosphate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to produce phosphoric acid and the corresponding alcohols.

Oxidation: It can be oxidized to form phosphonic acids under specific conditions.

Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Hydrolysis: Typically carried out using water or aqueous acid solutions at elevated temperatures.

Oxidation: Conducted using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Various nucleophiles can be used to replace the benzyl groups under mild conditions.

Major Products Formed

Hydrolysis: Produces phosphoric acid and benzyloxyethanol.

Oxidation: Yields phosphonic acids.

Substitution: Results in the formation of substituted phosphates.

Aplicaciones Científicas De Investigación

Dibenzyl (2-(benzyloxy)ethyl) phosphate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: Utilized in the development of antibiotics and other therapeutic agents.

Industry: Applied in the production of specialty chemicals and as a reagent in various industrial processes.

Mecanismo De Acción

The mechanism of action of dibenzyl (2-(benzyloxy)ethyl) phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

Dibenzyl phosphite: Similar in structure but differs in the oxidation state of phosphorus.

2-Benzyloxyethyl phosphate: Lacks the dibenzyl ester groups, making it less hydrophobic.

Phosphoric acid esters: A broad class of compounds with varying alkyl or aryl groups attached to the phosphate moiety.

Uniqueness

Dibenzyl (2-(benzyloxy)ethyl) phosphate is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in synthesis and research, making it a valuable compound in various fields.

Actividad Biológica

Dibenzyl (2-(benzyloxy)ethyl) phosphate is a phosphoric acid derivative that has garnered interest in various fields, including biochemistry and medicinal chemistry. This compound exhibits several biological activities, primarily through its interactions with enzymes and cellular pathways. Below is a detailed examination of its biological activity, including mechanisms of action, research findings, and relevant case studies.

This compound is characterized by its ability to undergo various chemical reactions:

- Hydrolysis : This reaction produces phosphoric acid and benzyloxyethanol.

- Oxidation : Under specific conditions, it can yield phosphonic acids.

- Substitution : The benzyl groups can be replaced with other functional groups using appropriate reagents.

These reactions are essential for understanding the compound's behavior in biological systems.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of enzymes, thereby modulating their activity. This mechanism is crucial in biochemical pathways where enzyme regulation is vital.

- Substrate Role : It may also function as a substrate in various biochemical assays, facilitating the study of enzyme mechanisms and interactions.

Biological Activity

Research has highlighted several aspects of the biological activity of this compound:

Case Studies

-

Cytotoxicity Evaluation :

- A study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that while some derivatives exhibited significant cytotoxicity, others had minimal effects on normal cell lines, suggesting a potential therapeutic window for selective targeting of cancer cells .

- Enzyme Interaction Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| This compound | Enzyme inhibitor, cytotoxic effects | Potential use in antibiotic development |

| Related phosphonates | Variable cytotoxicity against cancer cells | Some show topoisomerase inhibition |

| Phosphoric acid derivatives | Broad applications in biochemistry | Used as substrates in enzyme assays |

Propiedades

IUPAC Name |

dibenzyl 2-phenylmethoxyethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25O5P/c24-29(27-19-22-12-6-2-7-13-22,28-20-23-14-8-3-9-15-23)26-17-16-25-18-21-10-4-1-5-11-21/h1-15H,16-20H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYUZXLSRDKQCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25O5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.